Ethanol, 2,2'-((4,6-di-2-thienyl-2-pyrimidinyl)imino)bis- Ethanol, 2,2'-((4,6-di-2-thienyl-2-pyrimidinyl)imino)bis-
Brand Name: Vulcanchem
CAS No.: 124959-57-5
VCID: VC17301247
InChI: InChI=1S/C16H17N3O2S2/c20-7-5-19(6-8-21)16-17-12(14-3-1-9-22-14)11-13(18-16)15-4-2-10-23-15/h1-4,9-11,20-21H,5-8H2
SMILES:
Molecular Formula: C16H17N3O2S2
Molecular Weight: 347.5 g/mol

Ethanol, 2,2'-((4,6-di-2-thienyl-2-pyrimidinyl)imino)bis-

CAS No.: 124959-57-5

Cat. No.: VC17301247

Molecular Formula: C16H17N3O2S2

Molecular Weight: 347.5 g/mol

* For research use only. Not for human or veterinary use.

Ethanol, 2,2'-((4,6-di-2-thienyl-2-pyrimidinyl)imino)bis- - 124959-57-5

Specification

CAS No. 124959-57-5
Molecular Formula C16H17N3O2S2
Molecular Weight 347.5 g/mol
IUPAC Name 2-[(4,6-dithiophen-2-ylpyrimidin-2-yl)-(2-hydroxyethyl)amino]ethanol
Standard InChI InChI=1S/C16H17N3O2S2/c20-7-5-19(6-8-21)16-17-12(14-3-1-9-22-14)11-13(18-16)15-4-2-10-23-15/h1-4,9-11,20-21H,5-8H2
Standard InChI Key ZXDYZFBIVDQOLE-UHFFFAOYSA-N
Canonical SMILES C1=CSC(=C1)C2=CC(=NC(=N2)N(CCO)CCO)C3=CC=CS3

Introduction

Chemical Structure and Nomenclature

Structural Composition

Ethanol, 2,2'-((4,6-di-2-thienyl-2-pyrimidinyl)imino)bis- consists of a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms) substituted at the 4- and 6-positions with thiophene rings (five-membered sulfur-containing heterocycles) . The pyrimidine’s 2-position is functionalized with a bis-ethanolamine group, forming an imino linkage. This combination of aromatic and aliphatic components confers unique electronic and steric properties, influencing its reactivity and interactions with biological targets.

Table 1: Key Identifiers of Ethanol, 2,2'-((4,6-di-2-thienyl-2-pyrimidinyl)imino)bis-

PropertyValue
CAS No.124959-57-5
IUPAC Name2-[(4,6-Dithiophen-2-ylpyrimidin-2-yl)-(2-hydroxyethyl)amino]ethanol
Molecular FormulaC16H17N3O2S2\text{C}_{16}\text{H}_{17}\text{N}_{3}\text{O}_{2}\text{S}_{2}
Molecular Weight347.5 g/mol
SMILESC1=CSC(=C1)C2=CC(=NC(=N2)N(CCO)CCO)C3=CC=CS3

Nomenclature Breakdown

The IUPAC name reflects the compound’s architecture:

  • Pyrimidin-2-yl: The central pyrimidine ring with nitrogen atoms at positions 1 and 3.

  • 4,6-Di-2-thienyl: Thiophene rings attached to the pyrimidine’s 4- and 6-positions.

  • Imino: The NH group linking the pyrimidine to the ethanolamine side chains.

  • Bis-ethanol: Two ethanol moieties connected via the imino nitrogen .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of this compound involves multi-step reactions, typically starting with the preparation of 4,6-di-2-thienylpyrimidine. A common approach includes:

  • Cyclocondensation: Reacting thiourea derivatives with diketones or aldehydes to form the pyrimidine core.

  • Suzuki-Miyaura Coupling: Introducing thienyl groups via palladium-catalyzed cross-coupling with thiophene boronic acids.

  • Amination: Reacting the pyrimidine intermediate with diethanolamine under basic conditions to install the ethanolamine side chains .

Purification and Characterization

Purification is achieved through column chromatography or recrystallization, followed by spectroscopic validation (NMR, IR, and mass spectrometry). The compound’s purity is critical for biological testing, as impurities may skew activity assessments.

Physicochemical Properties

Computed and Experimental Data

PubChem’s computational models provide insights into the compound’s behavior:

Table 2: Physicochemical Properties

PropertyValue
XLogP3 (Partition Coefficient)2.0
Hydrogen Bond Donors2
Hydrogen Bond Acceptors7
Rotatable Bond Count7
Topological Polar Surface Area126 Ų
Heavy Atom Count23

The moderate XLogP3 value (2.0) suggests balanced lipophilicity, potentially aiding membrane permeability in biological systems. A high polar surface area (126 Ų) indicates strong hydrogen-bonding capacity, which may influence solubility and protein interactions .

Biological Activities and Hypothetical Applications

Mechanistic Hypotheses

While direct studies on this compound are sparse, its structural analogs offer clues:

  • Antimicrobial Activity: Pyrimidine-thiophene hybrids disrupt microbial DNA synthesis by inhibiting dihydrofolate reductase (DHFR), a key enzyme in folate metabolism.

  • Anticancer Potential: Thienyl substituents enhance intercalation with DNA, while ethanolamine side chains may improve solubility and tumor targeting.

Comparative Analysis

Compounds like 5-fluorouracil (a pyrimidine analog) and tiotropium (a thiophene derivative) validate the therapeutic relevance of this compound’s moieties. Ethanol, 2,2'-((4,6-di-2-thienyl-2-pyrimidinyl)imino)bis- could serve as a dual-action agent, combining antimetabolite and intercalation mechanisms.

Future Research Directions

Priority Areas

  • Pharmacokinetic Studies: Assess absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Target Identification: Screen against libraries of enzymes and receptors to identify binding partners.

  • Structural Optimization: Modify the ethanolamine chains to enhance bioavailability or reduce toxicity.

Collaborative Opportunities

Partnerships between academic institutions and pharmaceutical companies could accelerate the translation of this compound from bench to bedside, leveraging computational modeling and high-throughput screening technologies.

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